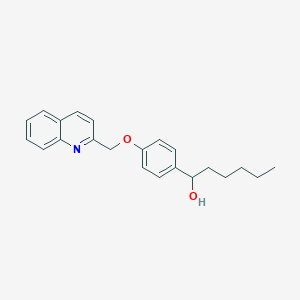
L-655,238
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-655,238 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline ring and the subsequent attachment of the benzenemethanol moiety. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
L-655,238 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
L-655,238 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of FLAP and the synthesis of quinoline derivatives.
Biology: The compound is used to investigate the role of FLAP in various biological processes, including inflammation and cell signaling.
Medicine: this compound has potential therapeutic applications in the treatment of inflammatory diseases, such as asthma and arthritis, as well as certain types of cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
L-655,238 exerts its effects by inhibiting the activity of FLAP, a protein involved in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent inflammatory mediators that play a crucial role in various inflammatory diseases. By inhibiting FLAP, this compound reduces the production of leukotrienes, thereby alleviating inflammation. The molecular targets and pathways involved include the 5-lipoxygenase pathway and the downstream signaling cascades associated with leukotriene production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MK-886: Another FLAP inhibitor with a similar mechanism of action.
Zileuton: A 5-lipoxygenase inhibitor that directly inhibits the enzyme rather than the activating protein.
Montelukast: A leukotriene receptor antagonist that blocks the action of leukotrienes at their receptor sites.
Uniqueness of L-655,238
This compound is unique in its high selectivity and potency as a FLAP inhibitor. Unlike other compounds that target the 5-lipoxygenase pathway, this compound specifically inhibits the activating protein, making it a valuable tool for studying the role of FLAP in various biological processes and for developing targeted therapies for inflammatory diseases .
Eigenschaften
Molekularformel |
C22H25NO2 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
1-[4-(quinolin-2-ylmethoxy)phenyl]hexan-1-ol |
InChI |
InChI=1S/C22H25NO2/c1-2-3-4-9-22(24)18-11-14-20(15-12-18)25-16-19-13-10-17-7-5-6-8-21(17)23-19/h5-8,10-15,22,24H,2-4,9,16H2,1H3 |
InChI-Schlüssel |
KTCZJNUHEQKQHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)O |
Synonyme |
alpha-pentyl-4-(2-quinolinylmethoxy)-benzenemethanol L 655,238 L 655238 L-655238 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2,6-dichlorophenyl)methoxy]-3-phenylsulfanyl-1H-indole-2-carboxylic acid](/img/structure/B1242297.png)
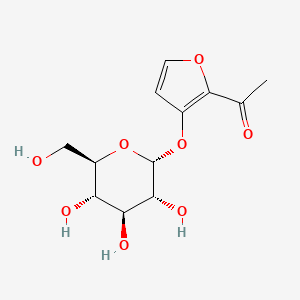
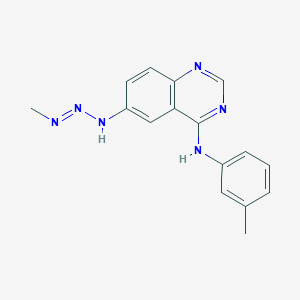
![(5S,8R,9S,10S,12R,13S,14S,17S)-12-hydroxy-17-[(2R)-2-[(1R,3R)-1-hydroxy-3-[(1S,2R)-2-methylcyclopropyl]butyl]oxiran-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242302.png)
![1-Heptyl-1-[[4-(3-methylbutyl)phenyl]methyl]-3-(2,4,6-trifluorophenyl)urea](/img/structure/B1242304.png)
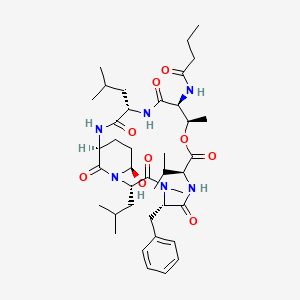
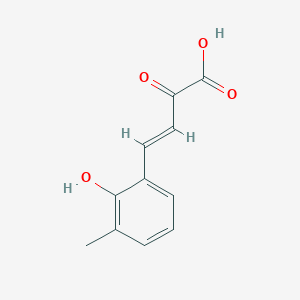
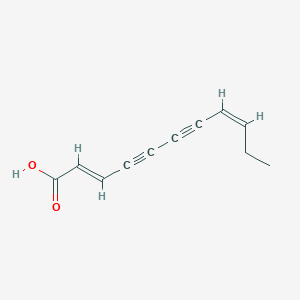
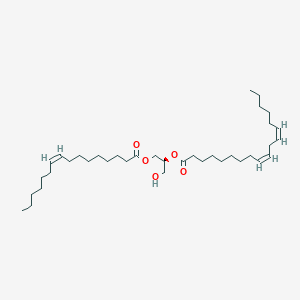
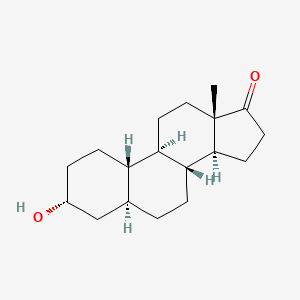
![3-[(4-ethoxyphenoxy)methyl]-N'-(3-pyridinylmethylene)benzohydrazide](/img/structure/B1242312.png)
![4-amino-N'-[(E)-[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B1242314.png)
![1-butyl-3-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1242316.png)
![1-(3-Pyridyl)-3-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]thiourea](/img/structure/B1242317.png)
